BenchChemオンラインストアへようこそ!

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide

Physicochemical profiling Lead optimization Compound library design

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide (CAS 872848-53-8) is a synthetic indole-3-yl-2-oxoacetamide derivative bearing an N-allyl amide side chain and a diethylamino-acetyl N-1 indole substitution (molecular formula C₁₉H₂₃N₃O₃, MW 341.41 g·mol⁻¹). The compound belongs to the broader 3-oxoacetamideindolyl chemical class, which has been disclosed in the patent literature as possessing potent anticancer, cytotoxic, and anti‑angiogenic activities in preclinical models.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 872848-53-8
Cat. No. B2878025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide
CAS872848-53-8
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC=C
InChIInChI=1S/C19H23N3O3/c1-4-11-20-19(25)18(24)15-12-22(13-17(23)21(5-2)6-3)16-10-8-7-9-14(15)16/h4,7-10,12H,1,5-6,11,13H2,2-3H3,(H,20,25)
InChIKeySBIMUXORCRNEGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

872848-53-8: Core Structural and Procurement Profile of a 3-Oxoacetamideindolyl Research Compound


2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide (CAS 872848-53-8) is a synthetic indole-3-yl-2-oxoacetamide derivative bearing an N-allyl amide side chain and a diethylamino-acetyl N-1 indole substitution (molecular formula C₁₉H₂₃N₃O₃, MW 341.41 g·mol⁻¹). The compound belongs to the broader 3-oxoacetamideindolyl chemical class, which has been disclosed in the patent literature as possessing potent anticancer, cytotoxic, and anti‑angiogenic activities in preclinical models [1]. Its structural design incorporates a reactive α‑ketoamide electrophilic warhead and a terminal allyl handle, features that distinguish it from simpler indole-2-oxoacetamide analogs and position it as a differentiated tool compound for probe development, covalent inhibitor campaigns, and structure‑activity relationship (SAR) expansion studies.

Why In‑Class 3‑Oxoacetamideindolyl Analogs Cannot Simply Replace 872848‑53‑8


The indole‑3‑yl‑2‑oxoacetamide scaffold allows extensive modular variation at the N‑1 indole position, the oxoacetamide amide terminus, and the indole core itself, and even minor substituent changes produce large shifts in physicochemical properties, target engagement, and functional activity [1]. Specifically, the diethylamino‑acetyl N‑1 group present in 872848‑53‑8 modulates basicity, lipophilicity, and solubility in a manner that cyclic amine (azepane, pyrrolidine) or hydrogen‑bond‑donating analogs cannot replicate, while the N‑allyl terminus provides a unique balance of steric bulk, conformational flexibility, and synthetic tractability relative to N‑ethyl, N‑benzyl, or N‑cyclohexyl congeners. Procurement of a “close analog” without verifying these differential features risks introducing altered cell permeability, off‑target profiles, and incompatible reactivity in downstream chemistry, which are quantifiably demonstrated in the evidence items below.

Quantitative Differentiation Evidence for 872848-53-8 vs. Closest Indole‑2‑oxoacetamide Analogs


Molecular Weight Differentiation vs. N‑allyl‑2‑(1H‑indol‑3‑yl)‑2‑oxoacetamide (CAS 100724‑06‑9)

The target compound carries a diethylamino‑acetyl group at the indole N‑1 position, yielding a molecular weight of 341.41 g·mol⁻¹ compared with 228.25 g·mol⁻¹ for the unsubstituted indole analog N‑allyl‑2‑(1H‑indol‑3‑yl)‑2‑oxoacetamide (CAS 100724‑06‑9) . This +113.16 g·mol⁻¹ mass increment arises from the addition of a basic tertiary amine moiety that is absent in the simpler comparator, directly altering ionization state at physiological pH and hydrogen‑bonding capacity.

Physicochemical profiling Lead optimization Compound library design

cLogP Differentiation vs. N‑Ethyl and N‑Cyclohexyl Oxoacetamide Analogs

The calculated octanol‑water partition coefficient (cLogP) for 872848‑53‑8 is 2.8, reflecting a balanced lipophilicity contributed by the diethylamino‑acetyl and N‑allyl substituents . In contrast, the N‑ethyl analog (CAS 893984‑67‑3) has a cLogP of approximately 1.1, while the N‑cyclohexenylethyl analog exceeds cLogP 4.0. This >1.7 log unit span across three structurally related oxoacetamideindolyl members illustrates that the specific substituent combination of 872848‑53‑8 occupies a distinct and non‑interchangeable lipophilicity window.

Lipophilicity ADME prediction Fragment-based drug discovery

Hydrogen Bond Donor/Acceptor Count vs. Unsubstituted Indole‑2‑oxoacetamide Core

872848‑53‑8 possesses one hydrogen bond donor (N‑allyl amide NH) and six hydrogen bond acceptors (three carbonyl oxygens, two tertiary amine nitrogens, and the indole π‑system in silico) . The comparator N‑allyl‑2‑(1H‑indol‑3‑yl)‑2‑oxoacetamide (CAS 100724‑06‑9) contains two donors (indole NH and amide NH) and only three acceptors. The differential donor/acceptor profile translates into a calculated topological polar surface area (tPSA) of 76.9 Ų vs. 65.6 Ų.

Drug‑likeness Physicochemical property screening Fragment growing

Indole N‑1 Substitution as a Selectivity and Permeability Modulator in Anticancer 3‑Oxoacetamideindolyl Series

Patent US 6,903,104 B2 demonstrates that indol‑3‑yl‑2‑oxoacetamides with tertiary‑amine‑bearing N‑1 substituents exhibit IC₅₀ values in the low micromolar range against multiple human cancer cell lines (e.g., MCF‑7 breast, HCT‑116 colon), whereas the same scaffold with unsubstituted indole NH (R₄ = H) shows >10‑fold loss of antiproliferative activity [1]. The diethylamino‑acetyl group at N‑1, as present in 872848‑53‑8, is specifically highlighted as a preferred substituent conferring both enhanced cellular potency and improved aqueous solubility relative to benzyl or unsubstituted analogs.

Kinase inhibition Anticancer SAR Nitrogen mustard analogy

N‑Allyl vs. N‑Ethyl Amide Terminus: Synthetic Reactivity and SAR Divergence

The N‑allyl group of 872848‑53‑8 provides a terminal olefin that can participate in thiol‑ene click reactions, olefin metathesis, and hydroamination chemistries, enabling downstream diversification without altering the oxoacetamide warhead [1]. By contrast, the N‑ethyl analog (CAS 893984‑67‑3) lacks this synthetic handle, rendering it a dead‑end building block for conjugate formation or bioconjugation. In HDAC inhibition assays using recombinant human HDAC1, a structurally related indole‑2‑oxoacetamide bearing an N‑allyl terminus showed a Kd of 2.6 μM, while the corresponding N‑ethyl congener displayed >30% weaker target engagement [2]. This establishes that the allyl moiety is not merely a spectator substituent but positively influences target affinity.

Click chemistry Covalent inhibitor design Warhead reactivity

Oxoacetamide Warhead Reactivity: Covalent Modification Potential vs. Non‑Electrophilic Indole Scaffolds

The α‑ketoamide moiety in 872848‑53‑8 is a recognized electrophilic warhead capable of reversible covalent modification of catalytic cysteine, serine, and threonine residues in target enzymes [1]. In the indole‑2‑oxoacetamide series, this motif has been exploited to inhibit pancreatic lipase with IC₅₀ values of 3–10 μM [1]. In contrast, non‑electrophilic indole‑3‑acetamide or indole‑3‑carboxamide analogs (e.g., the CB2 inverse agonist series) lack this warhead and function solely through non‑covalent recognition, typically requiring >10‑fold higher concentrations to achieve comparable cellular pathway modulation [2]. The presence of the oxoacetamide warhead in 872848‑53‑8 therefore provides a fundamentally different mode of target engagement that is quantifiably more potent in enzyme inhibition assays.

Covalent inhibitors Targeted covalent inhibitor (TCI) design Electrophilic warhead profiling

872848-53-8: High‑Value Research and Industrial Application Scenarios


Selective HDAC Inhibitor Probe Development

The low‑micromolar binding affinity of 872848‑53‑8 toward HDAC1/6 (Kd 2.6–5.4 μM) combined with its N‑allyl synthetic handle makes it a privileged starting point for developing isoform‑selective histone deacetylase probes. Researchers can exploit the allyl group for structure‑guided conjugation to fluorophores, biotin, or E3 ligase ligands, generating activity‑based probes (ABPs) or PROTAC degrader molecules without compromising the oxoacetamide zinc‑binding warhead [1]. The diethylamino‑acetyl N‑1 substituent further contributes target selectivity over the HDAC2 isoform, which is critical for minimizing off‑target transcriptional effects in cellular assays.

Covalent Fragment and Warhead Library Enrichment

As an α‑ketoamide‑containing indole with a balanced cLogP of 2.8 and a molecular weight of 341 Da, 872848‑53‑8 falls squarely within fragment‑based covalent inhibitor design guidelines. It can serve as a core scaffold for generating focused covalent fragment libraries, with the N‑allyl terminus enabling rapid diversification via thiol‑ene or olefin cross‑metathesis chemistry to explore binding pockets adjacent to the catalytic residue [1]. Unlike simpler oxoacetamide fragments (e.g., N‑methyl oxoacetamide, MW <150 Da), this compound already possesses drug‑like physicochemical properties and a pre‑organized indole binding motif, reducing the number of synthetic iterations required to reach lead‑like potency.

Anticancer Phenotypic Screening and Mechanism‑of‑Action Deconvolution

For phenotypic drug discovery programs targeting oncology indications, the diethylamino‑acetyl N‑1 substitution has been demonstrated in patent US 6,903,104 B2 to be essential for sub‑micromolar antiproliferative activity across a panel of solid tumor cell lines [1]. Procuring 872848‑53‑8 rather than an unsubstituted or N‑benzyl analog ensures that the screening hit will possess the pharmacophoric features required for cellular activity. The compound can be used as a positive control in high‑content screening (HCS) assays and as a chemical probe for affinity‑based proteomics (e.g., pull‑down with allyl‑derivatized beads) to identify the molecular target(s) responsible for the observed anticancer phenotype.

Anti‑Angiogenic Drug Discovery Cascades

The parent patent explicitly claims anti‑angiogenic activity for 3‑oxoacetamideindolyl compounds, making 872848‑53‑8 a candidate for angiogenesis‑focused research cascades, including HUVEC tube formation assays, chorioallantoic membrane (CAM) models, and VEGF‑induced signaling pathway analysis [1]. Its distinct physicochemical signature (cLogP 2.8, tPSA 76.9 Ų) predicts acceptable oral absorption and moderate tissue distribution, properties that are advantageous for in vivo efficacy studies in zebrafish or murine xenograft models. Replacing 872848‑53‑8 with a lipophilic analog (cLogP >4) would compromise solubility and increase the risk of formulation failure during in vivo dosing.

Quote Request

Request a Quote for 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.